Palatinose - 13718-94-0

Palatinose

Catalog Number: EVT-314589
CAS Number: 13718-94-0
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palatinose (isomaltulose), scientifically known as 6-O-α-D-glucopyranosyl-D-fructose, is a naturally occurring disaccharide isomer of sucrose. [, , , , , , ] It is classified as a reducing sugar, differing from sucrose in its glycosidic linkage – an α-1,6 linkage instead of the α-1,2 linkage found in sucrose. [, , , ] This structural distinction leads to significant differences in its physiological properties compared to sucrose. [, , , , ]

Palatinose is found naturally in honey and sugarcane juice, but commercial production relies on the enzymatic conversion of sucrose using α-glucosyltransferase obtained from the bacterium Protaminobacter rubrum. [, ] This process yields a product primarily composed of palatinose and trehalulose. []

In scientific research, palatinose serves as a valuable tool for studying carbohydrate metabolism and exploring alternative sweeteners with potentially beneficial health effects. [, , , , , , , ] Its unique characteristics, such as slower digestion and absorption compared to sucrose, have led to investigations into its potential role in managing blood glucose levels and influencing body composition. [, , , , , ]

Molecular Structure Analysis

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is a disaccharide composed of glucose and fructose units linked by an α-1,6 glycosidic bond. [, , , ] This structural feature distinguishes it from sucrose, which has an α-1,2 linkage between the glucose and fructose units. [, , , ] The difference in the glycosidic linkage significantly influences the digestion and absorption kinetics of palatinose compared to sucrose. [, , , ]

Sucrose

Relevance: Sucrose is a structural isomer of palatinose. The key difference lies in the glycosidic bond linkage, with palatinose having an α-1,6-glycosidic bond. This subtle difference in structure significantly affects their digestion and absorption rates. While sucrose is rapidly hydrolyzed in the small intestine, palatinose is broken down at a much slower rate []. This difference contributes to the lower glycemic index of palatinose compared to sucrose [, , ]. Additionally, palatinose, unlike sucrose, does not promote dental caries [, ]. Many studies investigate palatinose as a potential sugar substitute for sucrose, focusing on its lower cariogenicity and impact on blood glucose levels [, , , , , , , ].

Trehalulose

Relevance: Trehalulose is often produced alongside palatinose during the enzymatic conversion of sucrose using α-glucosyltransferase from sources like Protaminobacter rubrum []. Both compounds are often found together in palatinose syrup []. The co-production of these two sugars necessitates their separation for commercial use, impacting the production cost of pure palatinose [].

Reduced-Palatinose (Isomalt)

Relevance: Isomalt, derived from palatinose through hydrogenation, shares many properties with the parent compound [, ]. Both have lower caloric values and affect body fat deposition compared to sucrose []. This similarity stems from their structural resemblance and the slow digestion and absorption rates compared to traditional sugars.

Maltose

Relevance: Research on the bacterial metabolism of palatinose frequently compares it with maltose [, ]. While specific yeast strains may ferment palatinose, they often exhibit different genetic and enzymatic pathways for its utilization compared to maltose [].

Starch

Relevance: Studies on potato tuber metabolism have investigated the influence of palatinose on starch synthesis []. Interestingly, palatinose stimulates the allocation of carbon from exogenously supplied sucrose towards starch synthesis in potato tuber discs. The mechanism involves potential allosteric effects of palatinose on sucrose-degrading enzymes, leading to increased substrate availability for starch biosynthesis [].

Xylitol

Relevance: Xylitol is often compared with palatinose in studies evaluating the effects of sugar substitutes on dental plaque and oral health []. While both are considered non-cariogenic, their effects on plaque pH and microbial composition might differ based on the specific formulations and frequency of use [].

Erythritol

Relevance: Similar to xylitol, erythritol is often compared with palatinose in studies examining the sensory properties and consumer acceptability of sugar substitutes, especially in food products like rice cakes [, ]. The research focuses on comparing the sensory characteristics and overall acceptability of these sugar substitutes as replacements for sucrose [, ].

Maltitol

Relevance: Studies evaluating the cariogenicity of chewing gums often compare the acidogenicity of palatinose and maltitol []. The combination of these sweeteners, along with other sugar alcohols like xylitol, aims to minimize the negative impact on dental health by reducing plaque pH drops and promoting a less acidic oral environment [].

Inulin

Relevance: Inulin, as a prebiotic, is investigated in conjunction with palatinose for developing potential synbiotic formulations []. These formulations aim to leverage the beneficial properties of both prebiotics, like inulin, which stimulate the growth of beneficial gut bacteria, and the slower digestion and lower glycemic index of palatinose [].

α-Cyclodextrin

Relevance: Similar to inulin, α-cyclodextrin is explored alongside palatinose as a potential component in synbiotic formulations []. The research investigates the compatibility and synergistic effects of combining prebiotics, like α-cyclodextrin and inulin, with specific probiotic bacteria and palatinose to develop functional food products aimed at promoting gut health [].

Source and Classification

Palatinose is found naturally in honey and sugar cane, but it is predominantly produced through the enzymatic transformation of sucrose. The enzyme responsible for this conversion is sucrose isomerase, which catalyzes the rearrangement of the glycosidic bond in sucrose to form palatinose. Its classification as a carbohydrate highlights its role in energy metabolism and nutrition.

Synthesis Analysis

Methods of Synthesis

Palatinose can be synthesized through various methods, with enzymatic conversion being the most prominent. The following outlines the key synthesis techniques:

Structural Characteristics

  • Glycosidic Bond: The α-1,6-glycosidic linkage between glucose and fructose differentiates palatinose from other disaccharides like sucrose (which has an α-1,2 linkage).
  • Configurational Stability: The unique linkage imparts stability to palatinose against hydrolysis compared to other sugars, contributing to its slow digestion and absorption rates.
Chemical Reactions Analysis

Palatinose participates in several chemical reactions typical for carbohydrates:

  1. Hydrolysis:
    • Palatinose can be hydrolyzed back into its constituent monosaccharides (glucose and fructose) under acidic or enzymatic conditions.
  2. Fermentation:
    • It serves as a substrate for various microorganisms, leading to the production of organic acids and alcohols during fermentation processes.
  3. Maillard Reaction:
    • In food processing, palatinose can participate in Maillard reactions at elevated temperatures, contributing to flavor development and browning in baked goods.
Mechanism of Action

The mechanism of action of palatinose primarily relates to its metabolic effects:

  • Glycemic Control: Due to its slow digestion and absorption rates, palatinose leads to a gradual increase in blood glucose levels compared to conventional sugars. This property makes it beneficial for managing blood sugar levels in diabetic patients.
  • Energy Supply: Palatinose provides a sustained energy release due to its slow metabolic conversion, making it suitable for athletes and individuals engaging in prolonged physical activities .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palatinose typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but less soluble than sucrose.
  • Taste: Palatinose has a mild sweetness (approximately 50% as sweet as sucrose).

Chemical Properties

  • Stability: Palatinose exhibits good thermal stability but may undergo caramelization at high temperatures.
  • pH Sensitivity: The stability of palatinose can be affected by pH levels; it is more stable in neutral to slightly acidic environments.
Applications

Palatinose has diverse applications across various fields:

  1. Food Industry:
    • Used as a sugar substitute in products aimed at diabetics or those seeking lower glycemic options.
    • Incorporated into sports drinks and nutritional supplements due to its sustained energy release properties .
  2. Pharmaceuticals:
    • Investigated for use in formulations aimed at managing metabolic disorders due to its favorable glycemic response.
  3. Dental Health:
    • Research indicates that palatinose may have benefits for dental health by reducing plaque formation compared to traditional sugars .
  4. Agriculture:
    • Studies suggest potential applications in enhancing starch synthesis in crops when supplied as a nutrient source .

Properties

CAS Number

13718-94-0

Product Name

Palatinose

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

RJPPRBMGVWEZRR-WTZPKTTFSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O

Synonyms

6-O alpha-D-glucopyranosyl-D-fructose
D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
isomaltulose
isomaltulose anhydrous
isomaltulose monohydrate
palatinose
palatinose monohydrate

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O

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